molecular formula C14H12OS B113023 4-(Benzylsulfanyl)benzaldehyde CAS No. 78832-95-8

4-(Benzylsulfanyl)benzaldehyde

Cat. No. B113023
CAS RN: 78832-95-8
M. Wt: 228.31 g/mol
InChI Key: NAEZWYYYMVTEIV-UHFFFAOYSA-N
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Description

“4-(Benzylsulfanyl)benzaldehyde” is a chemical compound with the molecular formula C14H12OS . It has an average mass of 228.309 Da and a monoisotopic mass of 228.060883 Da .


Synthesis Analysis

The synthesis of “4-(Benzylsulfanyl)benzaldehyde” and similar compounds has been discussed in several studies . For instance, one study describes the synthesis of a new series of chalcones and their antimalarial efficacy . Another study discusses a multistep synthesis starting with benzaldehyde, where the first step involves the conversion of benzaldehyde to benzoin using thiamin as a catalyst .


Molecular Structure Analysis

The molecular structure of “4-(Benzylsulfanyl)benzaldehyde” is characterized by its molecular formula C14H12OS . More detailed structural analysis would require specific experimental techniques such as X-ray crystallography or NMR spectroscopy.

Scientific Research Applications

Industrial and Environmental Applications

4-(Benzylsulfanyl)benzaldehyde is integral in various industrial applications, especially in the synthesis of benzaldehyde derivatives. For instance, its oxidation to benzaldehyde is crucial in industries like cosmetics, perfumery, food, dyestuff, agrochemicals, and pharmaceuticals. The enhanced oxidative properties of catalysts, such as sulfated Ti-SBA-15, contribute to increasing benzyl alcohol conversion rates without compromising benzaldehyde selectivity, highlighting the compound's significance in the chemical synthesis sector (Sharma, Soni, & Dalai, 2012). In the realm of green chemistry, benzaldehyde's eco-friendly selective oxidation from primary alcohols like benzyl alcohol, leveraging molecular oxygen as the oxidant, has gained traction due to its minimal byproduct formation and high-quality output for use in industries such as flavoring and pharmaceuticals (Han et al., 2010).

Photocatalytic Applications

Research on photocatalytic applications of 4-(Benzylsulfanyl)benzaldehyde derivatives is prominent, focusing on the environmentally friendly conversion of benzyl alcohol to benzaldehyde. The use of metal-free catalysts like graphitic carbon nitride and light-emitting diodes as efficient lighting sources in aqueous mediums showcases the compound's potential in sustainable chemical processes (M. J. Lima et al., 2017). Additionally, the integration of heteropolyacids on functionalized graphitic carbon nitride nanosheets for the photocatalytic production of benzaldehyde in water highlights innovative approaches in the field, aligning with environmental conservation goals (Wu, An, & Song, 2020).

Biotechnological and Biochemical Applications

In biotechnology, the role of 4-(Benzylsulfanyl)benzaldehyde is notable in the bioproduction of benzaldehyde. Strains like Pichia pastoris, utilized for their enzymatic properties, contribute significantly to the biotransformation processes yielding benzaldehyde from benzyl alcohol. The optimization of conditions in partitioning bioreactors and the strategic selection of sequestering polymers enhance the process efficiency and product yield (Craig & Daugulis, 2013). Moreover, the development of efficient enzymatic processes using modified forms of enzymes, such as 4-hydroxymandelate synthase, demonstrates the advancement in producing benzaldehyde from substrates like l-phenylalanine, further illustrating the compound's relevance in biochemical research and industrial applications (Takakura et al., 2022).

Safety And Hazards

The safety data sheet for benzaldehyde, a related compound, suggests that it is a combustible liquid that can cause skin and eye irritation, and may be harmful if inhaled . It is recommended to avoid contact with skin, eyes, and clothing, and to avoid ingestion and inhalation .

Future Directions

The future directions for research on “4-(Benzylsulfanyl)benzaldehyde” and similar compounds could involve further exploration of their synthesis, characterization, and potential applications. For instance, one study discusses a novel strategy for the selective hydrogenation of benzaldehyde under visible light illumination, which could potentially be applied to “4-(Benzylsulfanyl)benzaldehyde” as well .

properties

IUPAC Name

4-benzylsulfanylbenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12OS/c15-10-12-6-8-14(9-7-12)16-11-13-4-2-1-3-5-13/h1-10H,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAEZWYYYMVTEIV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CSC2=CC=C(C=C2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00511267
Record name 4-(Benzylsulfanyl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00511267
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Benzylsulfanyl)benzaldehyde

CAS RN

78832-95-8
Record name 4-(Benzylsulfanyl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00511267
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Title product was prepared from benzyl mercaptan (145 mmol, 17.9 g) and 4-bromobenzaldehyde according to the method of Preparation 1 yielding 4 g of purified product following chromatography on silica gel using 9:1 hexane:ethyl acetate as eluant.
Quantity
17.9 g
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purified product
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4 g
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Synthesis routes and methods II

Procedure details

To a solution of 2-(4-benzylsulfanyl-phenyl)-[1,3]dioxolane (1.06 g, 3.89 mmol) described in Manufacturing Example 205-1-1 in methanol (5 mL) and tetrahydrofuran (5 mL) was added 1 N hydrochloric acid (4.16 mL), which was stirred for 30 minutes at room temperature. The mixture was cooled to 0° C. and neutralized with a saturated sodium hydrogencarbonate aqueous solution, and then extracted with ethyl acetate. The organic layer was separated, washed with water, dried over anhydrous magnesium sulfate, and filtered. The filtrate was concentrated under a reduced pressure to obtain the title compound (840 mg). The title compound was used in the following reaction without any further purification.
Name
2-(4-benzylsulfanyl-phenyl)-[1,3]dioxolane
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1.06 g
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5 mL
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4.16 mL
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5 mL
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Synthesis routes and methods III

Procedure details

To a stirred mixture of cesium carbonate (12.81 g, 39.33 mmol), benzyl mercaptan (4.7 mL, 39 mmol), and N,N,-dimethylformamide (80 mL) was added 4-fluorobenzaldehyde, slowly over several minutes. The reaction mixture was stirred at 40° C. overnight. The reaction mixture was cooled to room temperature, then diluted with water (500 mL). The resulting mixture was acidified to pH 4 using 1 N aqueous HCl, then extracted with ethyl acetate (3×150 mL). The combined organic layers were washed with water and brine, dried over MgSO4, filtered, and concentrated. A solution of the crude product and dichloromethane was concentrated over silica gel, and the resulting silica gel supported crude product was loaded onto an Analogix SuperFlash™ column. Flash chromatography (100% hexanes -15% ethyl acetate in hexanes) afforded 7.70 g (90%) of 4-(benzylsulfanyl)-benzaldehyde as a slightly pink solid.
Quantity
12.81 g
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reactant
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4.7 mL
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80 mL
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500 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
H Ramirez, J Dominguez, E Fernandez-Moreira… - Vaccine, 2022 - researchgate.net
Malaria management has been complicated in recent times, perhaps, by increasing the Plasmodium spp. resistance to the drugs of clinical use for its treatment. The study describes the …
Number of citations: 1 www.researchgate.net

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